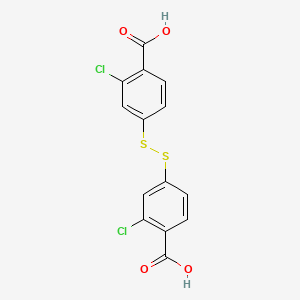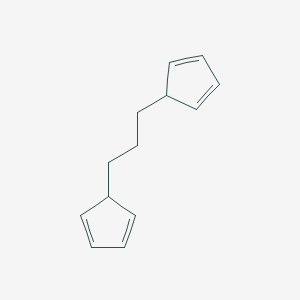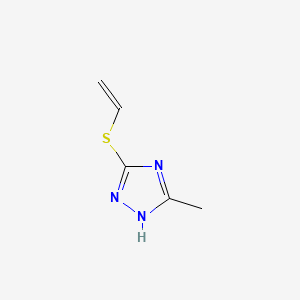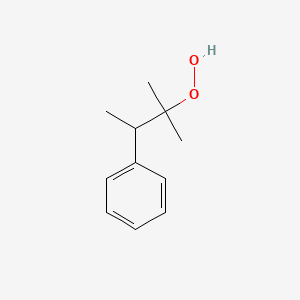
2-Methyl-3-phenylbutane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methyl-3-phenylbutane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenylbutane-2-peroxol typically involves the reaction of 2-methyl-3-phenylbutanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hydroperoxide, which subsequently undergoes rearrangement to form the desired peroxide compound. The reaction conditions often include:
Temperature: 0-25°C
Catalyst: Sulfuric acid or another strong acid
Solvent: Acetone or another suitable organic solvent
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and control of reaction parameters. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
2-Methyl-3-phenylbutane-2-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or aldehydes.
Reduction: Reduction of the peroxide group can yield alcohols or hydrocarbons.
Substitution: The peroxide group can be substituted by nucleophiles, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of functionalized derivatives with various substituents.
科学的研究の応用
2-Methyl-3-phenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential role in biological oxidation processes and as a model compound for studying peroxide reactivity.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that release active compounds upon peroxide cleavage.
Industry: Utilized in polymerization reactions and as a curing agent for resins and elastomers.
作用機序
The mechanism of action of 2-Methyl-3-phenylbutane-2-peroxol involves the cleavage of the peroxide bond (-O-O-), leading to the formation of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and alkoxy radicals (RO•). These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-Methyl-3-phenylbutane-2-ol: An alcohol derivative with similar structural features but lacking the peroxide group.
Benzoyl peroxide: A widely used organic peroxide with similar reactivity but different structural characteristics.
Cumene hydroperoxide: Another organic peroxide with comparable applications in oxidation reactions.
Uniqueness
2-Methyl-3-phenylbutane-2-peroxol is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other peroxides
特性
CAS番号 |
79889-15-9 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
(3-hydroperoxy-3-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H16O2/c1-9(11(2,3)13-12)10-7-5-4-6-8-10/h4-9,12H,1-3H3 |
InChIキー |
DCMHDMKKVILMAR-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)C(C)(C)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methoxy-2-[(prop-2-en-1-yl)oxy]benzoyl chloride](/img/structure/B14414544.png)

![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
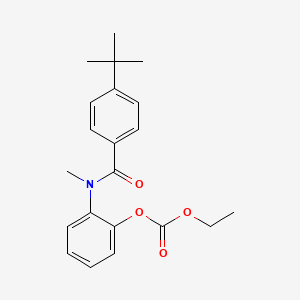

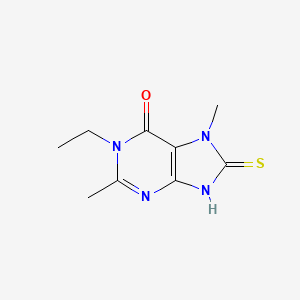
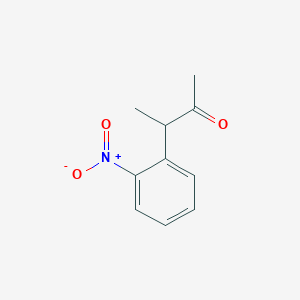
![1,1'-Methylenebis{4-[2-(ethenyloxy)ethoxy]benzene}](/img/structure/B14414582.png)
